(s)-(+)-n-Benzylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-(+)-n-Benzylserine is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of serine, an amino acid. The (s)-(+)-enantiomer indicates that the compound has a specific spatial configuration, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(+)-n-Benzylserine typically involves the protection of the hydroxyl group of serine, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(s)-(+)-n-Benzylserine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can revert it back to an alcohol.
Scientific Research Applications
(s)-(+)-n-Benzylserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (s)-(+)-n-Benzylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance its binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Serine: A naturally occurring amino acid with a similar structure but lacking the benzyl group.
Phenylalanine: Another amino acid with a benzyl group attached to the alpha carbon instead of the nitrogen.
Uniqueness
(s)-(+)-n-Benzylserine is unique due to the presence of the benzyl group on the nitrogen atom, which can significantly alter its chemical and biological properties compared to other amino acids. This structural feature can enhance its interactions with specific molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S)-2-(benzylazaniumyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
CTSBUHPWELFRGB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[NH2+][C@@H](CO)C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]C(CO)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.